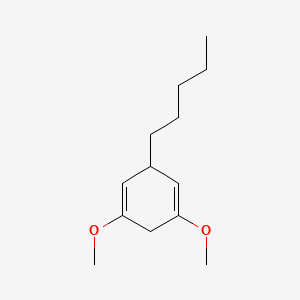![molecular formula C29H31NO2 B14491304 4-Butyl-2-cyanophenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate CAS No. 65195-02-0](/img/structure/B14491304.png)
4-Butyl-2-cyanophenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-2-cyanophenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is a complex organic compound with a molecular formula of C25H23NO2. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2-cyanophenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate typically involves multiple steps One common method starts with the bromination of biphenyl to introduce a bromine atom This is followed by the addition of aluminum chloride and butyl chloride to form the butylated biphenyl compoundFinally, the esterification reaction with pentylbenzoic acid yields the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-2-cyanophenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Butyl-2-cyanophenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 4-Butyl-2-cyanophenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the butyl and pentyl groups contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-4’-pentylbiphenyl: Known for its use in liquid crystal displays.
4-Cyanobiphenyl-4’-pentylbenzoate: Similar structure but different functional groups.
4-Cyano-4’-pentyloxybiphenyl: Contains an ether linkage instead of a carboxylate group
Uniqueness
4-Butyl-2-cyanophenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
65195-02-0 |
|---|---|
Molecular Formula |
C29H31NO2 |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
(4-butyl-2-cyanophenyl) 4-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C29H31NO2/c1-3-5-7-9-22-10-13-24(14-11-22)25-15-17-26(18-16-25)29(31)32-28-19-12-23(8-6-4-2)20-27(28)21-30/h10-20H,3-9H2,1-2H3 |
InChI Key |
KWMCUQZXFYMOTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)CCCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-[3-[[3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14491230.png)

![4'-[Chloro(phenyl)methyl]-3-nitro-1,1'-biphenyl](/img/structure/B14491239.png)
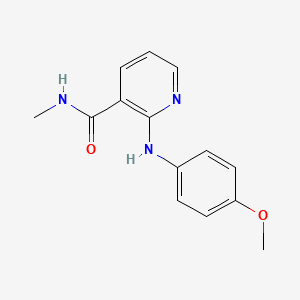
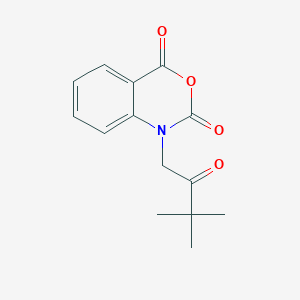
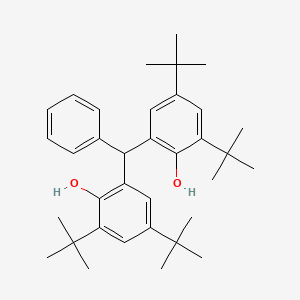

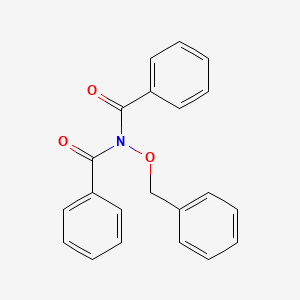
![1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide](/img/structure/B14491282.png)
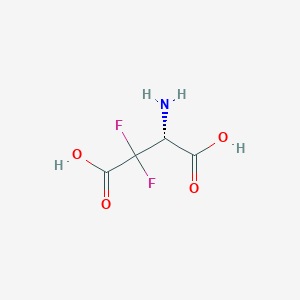
![Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol](/img/structure/B14491297.png)
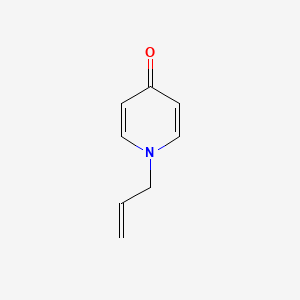
![Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14491301.png)
